Meclinertant

Vue d'ensemble

Description

Meclinertant est un composé organique synthétique connu pour son rôle d'antagoniste sélectif non peptidique du récepteur de la neurotensine NTS 1. Il a été le premier antagoniste non peptidique développé pour ce récepteur et a été largement utilisé dans la recherche scientifique pour explorer l'interaction entre la neurotensine et d'autres neurotransmetteurs dans le cerveau .

Applications De Recherche Scientifique

La meclinertant a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Elle est utilisée pour étudier les interactions entre la neurotensine et d'autres neurotransmetteurs, fournissant des informations sur les voies chimiques impliquées.

Biologie : Le composé est utilisé pour explorer les rôles physiologiques de la neurotensine, en particulier dans le cerveau.

Médecine : La this compound a été étudiée pour ses effets thérapeutiques potentiels dans des affections telles que la schizophrénie, la dépression et le cancer du poumon.

Industrie : Son rôle d'antagoniste du récepteur de la neurotensine la rend précieuse dans le développement de nouveaux médicaments ciblant les voies liées à la neurotensine

Mécanisme d'action

La this compound exerce ses effets en se liant sélectivement au récepteur de la neurotensine NTS 1, bloquant l'action de la neurotensine. Cette interaction inhibe les voies de signalisation en aval associées à la neurotensine, conduisant à divers effets physiologiques tels que des effets anxiolytiques, anti-addictifs et altérant la mémoire dans des études animales .

Mécanisme D'action

Target of Action

Meclinertant, also known as SR-48692, is a drug that acts as a selective, non-peptide antagonist at the neurotensin receptor NTS1 . Neurotensin receptors are a type of G protein-coupled receptor in the central nervous system. They play a crucial role in the regulation of dopamine pathways .

Mode of Action

As an antagonist, this compound binds to the neurotensin receptor NTS1, preventing the action of neurotensin, a neuropeptide that acts as a neurotransmitter . This blockade can influence various physiological processes, including the regulation of dopamine pathways .

Biochemical Pathways

It is known that neurotensin, the target of this compound, is involved in a variety of processes in the central nervous system, including the modulation of dopamine pathways . Therefore, by blocking neurotensin receptors, this compound may influence these pathways.

Result of Action

This compound has been shown to produce anxiolytic, anti-addictive, and memory-impairing effects in animal studies . It is used in scientific research to explore the interaction between neurotensin and other neurotransmitters in the brain .

Action Environment

It is known that environmental factors can influence the epigenetic regulation of genes, potentially affecting the expression of neurotensin receptors and the efficacy of this compound .

Analyse Biochimique

Biochemical Properties

Meclinertant interacts with the neurotensin receptor NTS 1 . Neurotensin is a tridecapeptide that functions as both a neurotransmitter and a hormone through its interaction with the NTS 1 receptor . This compound, being an antagonist, binds to this receptor and inhibits its action, thereby modulating the biochemical reactions associated with it .

Cellular Effects

This compound has been shown to produce anxiolytic, anti-addictive, and memory-impairing effects in animal studies . These effects are likely due to its interaction with the neurotensin receptor NTS 1 and the subsequent modulation of neurotransmitter activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the neurotensin receptor NTS 1 as an antagonist . This binding inhibits the action of neurotensin, a neurotransmitter that normally interacts with this receptor . The inhibition of neurotensin activity by this compound can lead to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with higher doses resulting in more pronounced effects

Subcellular Localization

Given its role as a neurotensin receptor antagonist, it is likely localized to the cell membrane where the neurotensin receptor NTS 1 is located .

Méthodes De Préparation

La synthèse de la meclinertant implique plusieurs étapes, commençant par la préparation d'intermédiaires clésLes conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir l'obtention du produit souhaité avec une pureté élevée .

Analyse Des Réactions Chimiques

La meclinertant subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des agents réducteurs courants comme l'hydrure de lithium et d'aluminium peuvent être utilisés pour réduire des groupes fonctionnels spécifiques dans le composé.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des cycles quinoléine et pyrazole, en utilisant des réactifs comme l'hydrure de sodium ou le carbonate de potassium.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de quinoléine, tandis que la réduction peut conduire à la formation de dérivés de quinoléine réduits .

Comparaison Avec Des Composés Similaires

La meclinertant est unique dans son antagonisme sélectif du récepteur de la neurotensine NTS 1. Des composés similaires comprennent :

Levocabastine : Un autre antagoniste du récepteur de la neurotensine, mais avec des propriétés de liaison différentes et moins de sélectivité.

SR-142948A : Un antagoniste plus puissant du récepteur de la neurotensine avec une activité plus large sur différents sous-types de récepteurs.

La particularité de la this compound réside dans sa haute sélectivité et sa spécificité pour le récepteur de la neurotensine NTS 1, ce qui en fait un outil précieux dans la recherche liée à la neurotensine .

Propriétés

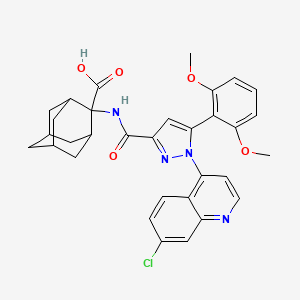

IUPAC Name |

2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31ClN4O5/c1-41-27-4-3-5-28(42-2)29(27)26-16-24(36-37(26)25-8-9-34-23-15-21(33)6-7-22(23)25)30(38)35-32(31(39)40)19-11-17-10-18(13-19)14-20(32)12-17/h3-9,15-20H,10-14H2,1-2H3,(H,35,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLJVOXRWLXDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC5(C6CC7CC(C6)CC5C7)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163360 | |

| Record name | Meclinertant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146362-70-1 | |

| Record name | Meclinertant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146362-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meclinertant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146362701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclinertant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meclinertant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MECLINERTANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JBP4SI96H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

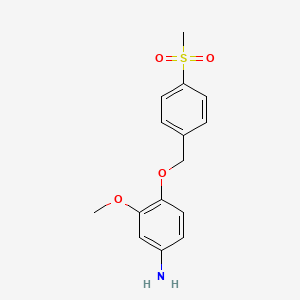

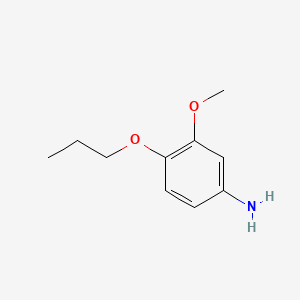

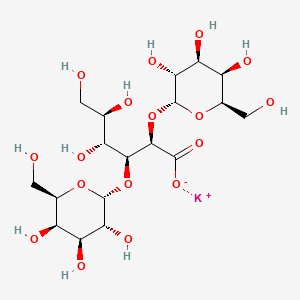

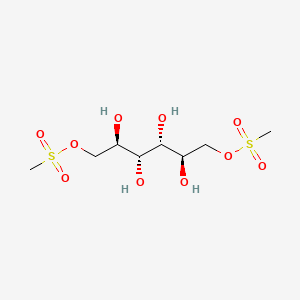

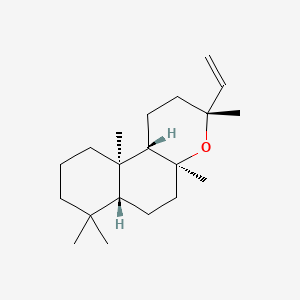

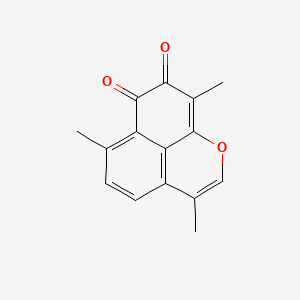

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B1676066.png)